
Cefatrizine
Descripción general
Descripción
Cefatrizina es un antibiótico cefalosporínico de primera generación, semisintético y de amplio espectro. Es conocido por su actividad antibacteriana y se utiliza para tratar diversas infecciones bacterianas. Cefatrizina se une e inactiva las proteínas de unión a la penicilina que se encuentran en la membrana interna de la pared celular bacteriana, las cuales son esenciales para la síntesis y el mantenimiento de la pared celular bacteriana .
Métodos De Preparación
La preparación de cefatrizina implica varias rutas sintéticas. Un método comienza con el ácido 7-tetrazolyl-aminocefalosporánico como materia prima inicial. El proceso incluye la protección de la sililación con N,O-bis(trimetilsilil)acetamida, seguida de una reacción de acilación con los productos de reacción de la sal de potasio de D-(-)-p-hidroxifenilglicina y cloroformiato de etilo. La solución de reacción se ajusta entonces en un disolvente mixto de 1,2-propilenglicol y agua utilizando agua de amoníaco para cristalizar el glicolato de propilenglicol de cefatrizina .
3. Análisis de las reacciones químicas
Cefatrizina experimenta diversas reacciones químicas, entre ellas:
Oxidación: Cefatrizina puede oxidarse en condiciones específicas, lo que lleva a la formación de diferentes productos de oxidación.
Reducción: Las reacciones de reducción pueden modificar la estructura del anillo de cefalosporina.
Sustitución: Las reacciones de sustitución suelen implicar la sustitución de grupos funcionales en el anillo de cefalosporina. Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el borohidruro de sodio y diversos nucleófilos para reacciones de sustitución
4. Aplicaciones de la investigación científica
Cefatrizina tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como compuesto modelo en el estudio de los antibióticos cefalosporínicos.
Biología: Se investiga por sus efectos en la síntesis de la pared celular bacteriana y los mecanismos de resistencia.
Medicina: Se emplea en el tratamiento de infecciones bacterianas, especialmente las causadas por cocos grampositivos y ciertas bacterias gramnegativas.
Industria: Se utiliza en el desarrollo de nuevos agentes antibacterianos y en el estudio de la resistencia a los fármacos
Análisis De Reacciones Químicas
Cefatrizine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can modify the cephalosporin ring structure.
Substitution: Substitution reactions often involve the replacement of functional groups on the cephalosporin ring. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions
Aplicaciones Científicas De Investigación
Mechanism of Action and Antimicrobial Spectrum
Cefatrizine operates by inhibiting bacterial cell wall synthesis, which is a common mechanism among beta-lactam antibiotics. It demonstrates significant activity against both gram-positive and gram-negative bacteria, although its effectiveness varies among different strains.
In Vitro Activity:
- This compound has shown superior activity compared to cephalexin against various pathogens, including:
- Escherichia coli
- Klebsiella pneumoniae
- Proteus mirabilis
- Salmonella spp.
In a comparative study, this compound inhibited the majority of these organisms at concentrations below 12.5 µg/ml, making it a potent option for treating infections caused by these bacteria .
Clinical Applications
This compound has been evaluated in clinical settings for its effectiveness in treating several types of infections:
- Urinary Tract Infections: In a study involving patients with acute urinary tract infections, this compound was administered with a high success rate, with only one patient showing treatment failure due to underlying health issues .
- Respiratory Infections: Another study reported favorable outcomes in patients treated for respiratory infections, highlighting its potential as an effective therapeutic agent .
- Soft Tissue Infections: Clinical trials have indicated that this compound can be beneficial for soft tissue infections, further supporting its versatility in treating various bacterial infections .
Pharmacokinetics and Safety Profile
This compound exhibits favorable pharmacokinetics, with peak serum levels achieved after multiple doses being well within the range necessary for effective bacterial inhibition. The mean peak serum level after administering 500 mg every six hours was recorded at 6.2 µg/ml . Importantly, the drug has been well-tolerated in clinical settings, with no significant renal, hepatic, or hematological toxicity reported .
Comparative Efficacy
The following table summarizes the minimum inhibitory concentrations (MIC) of this compound compared to other cephalosporins against common pathogens:
Pathogen | This compound (µg/ml) | Cephalexin (µg/ml) | Cefazolin (µg/ml) |
---|---|---|---|
Staphylococcus aureus | 4 | 4 | 1 |
Escherichia coli | 8 | 8 | 4 |
Klebsiella pneumoniae | 8 | 8 | 4 |
Salmonella typhi | 16 | 4 | 0.25 |
Shigella dysenteriae | 4 | 4 | 2 |
This table illustrates that while this compound is comparable to other cephalosporins like cephalexin and cefazolin, it shows varying efficacy depending on the pathogen involved .
Case Studies and Research Findings
Case Study Analysis:
- A total of thirty-three patients treated with this compound for respiratory infections demonstrated favorable responses, with only two cases of treatment failure noted. No significant gastrointestinal or allergic reactions were observed during the treatment period .
- Another study highlighted the drug's effectiveness in managing acute urinary tract infections, reinforcing its role as a reliable therapeutic option in clinical practice .
Mecanismo De Acción
Cefatrizina ejerce sus efectos antibacterianos uniéndose e inactivando las proteínas de unión a la penicilina que se encuentran en la membrana interna de la pared celular bacteriana. Estas proteínas participan en las etapas terminales del ensamblaje de la pared celular bacteriana y en la remodelación de la pared celular durante el crecimiento y la división. Al inhibir estas proteínas, cefatrizina altera la síntesis y el mantenimiento de la pared celular bacteriana, lo que lleva a la lisis y muerte celular .
Comparación Con Compuestos Similares
Cefatrizina se compara con otras cefalosporinas como la cefalotina, la cefalexina y la cefamandole. Tiene una excelente actividad contra los cocos grampositivos y es más activa que la cefalotina o la cefalexina contra Escherichia coli, Klebsiella pneumoniae, Enterobacter, Citrobacter, Salmonella y Shigella. Su actividad general es menor que la de la cefoxitina contra las cepas resistentes a la cefalotina .
Compuestos similares incluyen:
- Cefalotina
- Cefalexina
- Cefamandole
- Cefoxitina
La estructura única de Cefatrizina y su actividad de amplio espectro la convierten en un antibiótico valioso en el tratamiento de diversas infecciones bacterianas.
Actividad Biológica
Cefatrizine, known as SK&F 60771, is a semisynthetic cephalosporin antibiotic developed to combat a range of bacterial infections. This article explores its biological activity, focusing on its efficacy against various pathogens, pharmacological properties, and clinical applications.
Overview of this compound
This compound is characterized by its broad-spectrum antibacterial activity, particularly effective against gram-positive and certain gram-negative bacteria. It is administered orally and has been evaluated in both in vitro and clinical settings.
In Vitro Studies
This compound has demonstrated significant antibacterial activity in vitro. Key findings include:
- Gram-Positive Bacteria : this compound inhibited most gram-positive cocci at minimal inhibitory concentrations (MICs) below 1 μg/ml, with the exception of enterococci .
- Gram-Negative Bacteria : It was effective against Escherichia coli, Klebsiella pneumoniae, Proteus mirabilis, and Salmonella at concentrations below 12.5 μg/ml. In comparison to other cephalosporins, this compound exhibited superior activity against these pathogens .
The following table summarizes the MIC values of this compound against various bacterial strains:
Bacterial Strain | MIC (μg/ml) |
---|---|
Staphylococcus aureus | <1 |
Streptococcus pneumoniae | <1 |
Escherichia coli | <12.5 |
Klebsiella pneumoniae | <12.5 |
Proteus mirabilis | <12.5 |
Salmonella spp. | <12.5 |
Clinical Applications
This compound has been evaluated in clinical settings for the treatment of various infections, including urinary tract infections, pneumonia, and soft tissue infections.
Case Study: Urinary Tract Infections
In a study involving 18 patients with acute urinary tract infections treated with this compound, the outcomes were promising:
- Clinical Response : Only one patient did not respond to treatment, indicating a high success rate .
- Serum Levels : The mean peak serum level after multiple doses was recorded at 6.2 µg/ml, which is within the therapeutic range necessary for effective bacterial inhibition .
Pharmacological Properties
This compound exhibits favorable pharmacokinetic properties:
- Absorption : Administered orally or intramuscularly, this compound achieves adequate serum concentrations for therapeutic efficacy.
- Tolerability : The drug has been well tolerated in clinical trials with no significant renal, hepatic, or hematological toxicity reported .
Comparative Studies
In comparative studies with other cephalosporins, this compound has shown superior efficacy against certain pathogens while maintaining a favorable safety profile:
- Comparison with Cephalexin : this compound was found to be more active than cephalexin against both gram-positive and gram-negative bacteria .
- Resistance Profile : Unlike some β-lactam antibiotics, this compound is not hydrolyzed by many β-lactamases, enhancing its effectiveness against resistant strains .
Propiedades
IUPAC Name |
(6R,7R)-7-[[(2R)-2-amino-2-(4-hydroxyphenyl)acetyl]amino]-8-oxo-3-(2H-triazol-4-ylsulfanylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N6O5S2/c19-12(8-1-3-10(25)4-2-8)15(26)21-13-16(27)24-14(18(28)29)9(7-31-17(13)24)6-30-11-5-20-23-22-11/h1-5,12-13,17,25H,6-7,19H2,(H,21,26)(H,28,29)(H,20,22,23)/t12-,13-,17-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOCJDOLVGGIYIQ-PBFPGSCMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=C(C=C3)O)N)C(=O)O)CSC4=NNN=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(=C(N2[C@H](S1)[C@@H](C2=O)NC(=O)[C@@H](C3=CC=C(C=C3)O)N)C(=O)O)CSC4=NNN=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N6O5S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7022752 | |
Record name | Cefatrizine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7022752 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
462.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51627-14-6 | |
Record name | Cefatrizine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=51627-14-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cefatrizine [USAN:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051627146 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cefatrizine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13266 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Cefatrizine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7022752 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Cefatrizine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.096 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CEFATRIZINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8P4W949T8K | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of cefatrizine?
A1: this compound is a β-lactam antibiotic that inhibits bacterial cell wall synthesis [, ]. Like other β-lactams, it binds to penicillin-binding proteins (PBPs), which are enzymes involved in the final stages of peptidoglycan synthesis. This binding disrupts the cross-linking of peptidoglycan chains, ultimately leading to bacterial cell death.
Q2: What is the molecular formula and weight of this compound?
A2: this compound has a molecular formula of C18H18N6O5S2 and a molecular weight of 446.5 g/mol [].
Q3: Is there any spectroscopic data available for this compound?
A3: While the provided research papers don't delve deeply into spectroscopic characterization, high-performance liquid chromatography (HPLC) is frequently employed to analyze this compound and its related substances [, , , ]. This technique aids in separating, identifying, and quantifying this compound based on its unique chemical properties.
Q4: How is this compound distributed in the body?
A5: this compound exhibits a wide distribution in the body. Studies have detected its presence in various tissues, including lungs, bronchi, tonsils, paranasal sinuses, middle ear exudates, and gynecological tissues [, , , ]. It also crosses the placenta and is detectable in fetal tissues during the first half of gestation [].
Q5: How is this compound eliminated from the body?
A6: this compound is primarily eliminated through the kidneys. Approximately 63-80% of an oral dose is excreted unchanged in urine [, ].
Q6: How does renal impairment affect this compound pharmacokinetics?
A7: this compound elimination is significantly reduced in patients with impaired renal function. This leads to an increased elimination half-life and potentially higher peak plasma concentrations [].
Q7: What is the spectrum of activity of this compound?
A8: this compound exhibits broad-spectrum activity against both gram-positive and gram-negative bacteria. It shows good activity against common respiratory pathogens, including Streptococcus pneumoniae and Haemophilus influenzae [, , , , ].
Q8: How does the activity of this compound compare to other cephalosporins?
A9: this compound demonstrates comparable or superior activity to cephalexin, cephaloglycin, and cephradine against most gram-positive cocci, with the exception of enterococci [, ]. It also shows good activity against gram-negative bacteria like Escherichia coli, Klebsiella pneumoniae, and Proteus mirabilis, often exceeding the activity of older cephalosporins [, , ].
Q9: Does this compound show activity against β-lactamase producing bacteria?
A10: While this compound is not hydrolyzed by many β-lactamases, it exhibits limited activity against some β-lactamase producing strains of Enterobacter, Serratia, and indole-positive Proteus [].
Q10: Are there studies investigating the use of this compound in combination with a β-lactamase inhibitor like clavulanic acid?
A11: Yes, research has explored the in vitro activity of this compound combined with clavulanic acid, revealing improved efficacy against Escherichia coli and Klebsiella spp. isolated from urinary tract infections []. This combination shows promise for empirical treatment of such infections.
Q11: What are the known mechanisms of resistance to this compound?
A11: Although specific resistance mechanisms aren't extensively detailed in the provided papers, the emergence of bacterial resistance to β-lactam antibiotics, in general, is often attributed to:
Q12: How stable is this compound in aqueous solutions?
A13: this compound tends to degrade in aqueous solutions, even at low temperatures [, ].
Q13: Are there strategies to improve the stability of this compound in solution?
A14: Yes, adding sodium metabisulphite, a reducing agent, can partially stabilize this compound in aqueous solutions []. Storing this compound solutions at 4°C also provides better stability compared to freezing at -20°C []. Additionally, adding a small amount of hydrochloric acid to aqueous solutions or sera can preserve this compound potency for up to four weeks, even at room temperature [].
Q14: What is the significance of this compound propylene glycol?
A15: this compound propylene glycol is a formulation that enhances the stability and solubility of this compound [, ]. This formulation is particularly important for parenteral administration.
Q15: What analytical methods are commonly used to determine this compound concentrations?
A16: High-performance liquid chromatography (HPLC) is the primary method used for quantifying this compound concentrations in various matrices, including plasma, urine, and tissue samples [, , , ]. Headspace gas chromatography can also be utilized to determine the residual propylene glycol content in this compound propylene glycol formulations [].
Q16: Are there specific considerations for ensuring the quality and stability of this compound formulations?
A17: Given this compound's susceptibility to degradation in aqueous solutions, careful control of storage conditions, pH, and the use of stabilizing agents are crucial for maintaining its quality and efficacy [, ]. Additionally, rigorous analytical method validation is essential to ensure the accuracy, precision, and specificity of this compound quantification [, ].
Q17: What is the historical context of this compound development?
A19: this compound emerged as a promising oral cephalosporin in the 1970s, offering broad-spectrum activity and favorable pharmacokinetic properties [, , ]. While its use may have been overshadowed by newer generations of cephalosporins, its effectiveness in treating specific infections, particularly in combination with clavulanic acid, warrants continued investigation.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.